epi-Progoitrin
CAS No.:
Cat. No.: VC1791369
Molecular Formula: C11H19NO10S2
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO10S2 |
---|---|
Molecular Weight | 389.4 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
Standard InChI | InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
Standard InChI Key | MYHSVHWQEVDFQT-KBHNZSCUSA-N |
Isomeric SMILES | C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES | C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Introduction
Chemical Structure and Properties
Epi-progoitrin is chemically known as (S)-2-hydroxy-3-butenyl glucosinolate and has the molecular formula C11H19NO10S2 . It exists as one epimer of a stereoisomeric pair, with progoitrin being its counterpart. The structural configuration of epi-progoitrin features an S-configuration at the 3-position, which distinguishes it from progoitrin (R-configuration) .
Physical and Chemical Properties
The molecular weight of epi-progoitrin is approximately 389.4 g/mol, with an exact mass of 388.03721312 Da . As a glucosinolate, it contains a β-D-glucopyranose moiety attached through a sulfur atom to a (S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate group . The compound exhibits several key properties:
Epi-progoitrin is water-soluble, which is consistent with its negative XLogP3-AA value indicating a hydrophilic nature . The compound contains multiple hydrogen bond donors and acceptors, suggesting significant potential for intermolecular interactions .
Ionic Forms and Salts
Biological Sources and Distribution
Plant Sources
Epi-progoitrin is predominantly found in cruciferous plants, with notable concentrations in:
-
Crambe abyssinica seeds, where it serves as a major glucosinolate
-
Radix isatidis (Isatis indigotica root), a traditional Chinese medicinal herb
In these plants, epi-progoitrin exists alongside other glucosinolates, though its proportion varies depending on plant species, growth conditions, and developmental stage.
Biosynthetic Pathway
The biosynthesis of epi-progoitrin follows the general glucosinolate biosynthetic pathway in plants, involving:
-
Amino acid chain elongation
-
Core structure formation
-
Secondary modifications leading to the specific (S)-configuration
Pharmacokinetics and Metabolism
Comparative Pharmacokinetics with Progoitrin
The pharmacokinetic behaviors of epi-progoitrin and progoitrin show marked differences when administered intravenously:
Parameter | Epi-progoitrin | Progoitrin | Notes |
---|---|---|---|
Cmax (IV administration) | ~3x higher | Lower | |
AUC (IV administration) | ~3x higher | Lower | |
Half-life | Longer | Shorter | |
Oral Bioavailability | 6.7-11.4% | 20.1-34.1% |
Notably, despite epi-progoitrin showing higher Cmax and AUC values after intravenous administration, its oral bioavailability is approximately three times lower than that of progoitrin . This suggests significant differences in first-pass metabolism, elimination, or tissue distribution between these epimers.
Biotransformation and Metabolic Products
Enzymatic Hydrolysis
Epi-progoitrin undergoes biotransformation primarily through enzymatic hydrolysis catalyzed by myrosinase enzymes. Myrosinase from Crambe abyssinica seeds demonstrates high specificity for epi-progoitrin due to better stabilization of the enzyme-substrate complex . This enhanced stabilization results from additional hydrogen bonding that can only be established by epi-progoitrin's specific stereochemistry .
Analytical Methods for Detection and Quantification
Chromatographic Methods
Several analytical techniques have been developed for the detection and quantification of epi-progoitrin:
Liquid Chromatography-Mass Spectrometry
An accurate and precise liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) method has been validated for the pharmacokinetic study of epi-progoitrin and progoitrin . This technique resolves the analytes on a reverse-phase ACQUITY UPLC HSS T3 column, utilizing acetonitrile and water (0.1% formic acid) as the mobile phase at a flow rate of 0.3 mL/min . Quantitation is achieved through multiple reaction monitoring in negative ion mode .
Gas-Liquid Chromatography and Thin Layer Chromatography
Older studies employed gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) for the detection of epi-progoitrin in biological samples . TLC methods typically utilized Silica Gel G coating with ether-hexane (3:1) as the developing solvent and iodine vapor for spot detection .
Reference Standards
Biological Activity and Significance
Enzyme Interactions
One of the most notable biological properties of epi-progoitrin is its specific interaction with myrosinase enzymes. The myrosinase isolated from ripe Crambe abyssinica seeds displays high specificity for epi-progoitrin . This specificity is attributed to the superior stabilization of the enzyme-substrate complex through additional hydrogen bonding that is uniquely possible with epi-progoitrin's stereochemistry .
Agricultural and Food Science Applications
Presence in Animal Feed
Epi-progoitrin has been studied in the context of animal nutrition, particularly in livestock fed diets containing cruciferous plants. Research has examined the effects of processed crambe seed meal containing epi-progoitrin on beef cattle . These studies have focused on determining whether epi-progoitrin or its metabolites accumulate in animal tissues, which could have implications for food safety and animal health .
Detection Methods in Food Matrices
The development of sensitive analytical methods for detecting epi-progoitrin in complex food matrices has been an important research focus. Response ratios of peak counts of epi-progoitrin and internal standards have been established to facilitate quantitative analysis in various tissues and food products .
Research Applications and Future Directions
Use as a Chemical Marker
Epi-progoitrin and its metabolites serve as important chemical markers in the quality control of certain medicinal plants, particularly Radix isatidis . The transformation of epi-progoitrin to (R)-goitrin has been established as a key process in evaluating the quality and processing methods of these medicinal herbs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume